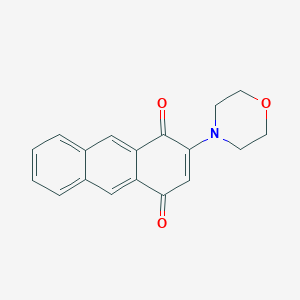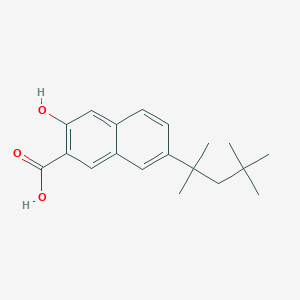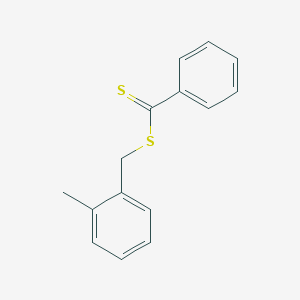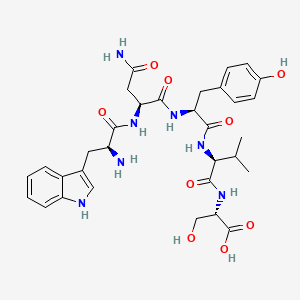
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is a peptide composed of five amino acids: L-serine, L-tryptophan, L-asparagine, L-tyrosine, and L-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases due to the presence of L-serine and L-tryptophan.
Biotechnology: Employed in the development of biosensors and bioactive materials.
作用機序
The mechanism of action of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- involves interactions with specific molecular targets and pathways:
L-Serine: Acts as a precursor for the synthesis of other amino acids and neurotransmitters.
L-Tryptophan: Serves as a precursor for serotonin and melatonin synthesis.
L-Asparagine: Involved in protein synthesis and metabolic regulation.
L-Tyrosine: Precursor for catecholamines like dopamine and norepinephrine.
L-Valine: Essential for protein synthesis and muscle metabolism.
類似化合物との比較
Similar Compounds
L-Serine, L-lysyl-L-tyrosyl-L-asparaginyl-L-valyl-: Similar peptide with lysine instead of tryptophan.
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-leucyl-: Similar peptide with leucine instead of valine.
Uniqueness
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is unique due to the specific combination of amino acids, which imparts distinct biochemical properties and potential therapeutic applications.
特性
CAS番号 |
398469-58-4 |
|---|---|
分子式 |
C32H41N7O9 |
分子量 |
667.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H41N7O9/c1-16(2)27(31(46)38-25(15-40)32(47)48)39-30(45)23(11-17-7-9-19(41)10-8-17)37-29(44)24(13-26(34)42)36-28(43)21(33)12-18-14-35-22-6-4-3-5-20(18)22/h3-10,14,16,21,23-25,27,35,40-41H,11-13,15,33H2,1-2H3,(H2,34,42)(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)/t21-,23-,24-,25-,27-/m0/s1 |
InChIキー |
ACTSAMMWTGBXGU-IYBBNNOUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


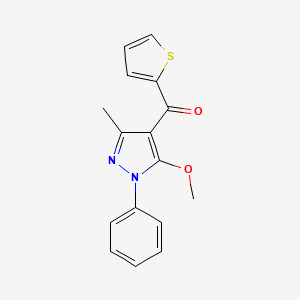
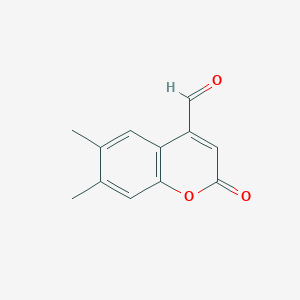
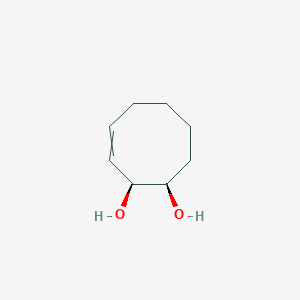

![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
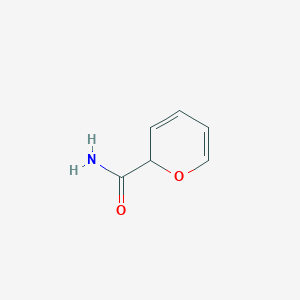
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
